3-O-Feruloylquinic acid

Vue d'ensemble

Description

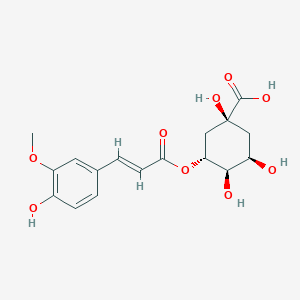

Acide 3-O-feruloylquinique : est un dérivé de l'acide quinique lié à un acide phénolique. C'est un composé naturel présent dans diverses plantes et reconnu pour ses propriétés antioxydantes. Le composé a une formule moléculaire de C17H20O9 et un poids moléculaire de 368,34 g/mol . C'est un solide blanc à blanc cassé soluble dans le DMSO et d'autres solvants organiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 3-O-feruloylquinique peut être synthétisé par estérification de l'acide quinique avec l'acide férulique. La réaction implique généralement l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant organique tel que le dichlorométhane (DCM). La réaction est réalisée à température ambiante pendant plusieurs heures, suivie d'une purification par chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle de l'acide 3-O-feruloylquinique implique l'extraction du composé à partir de sources végétales, telles que les grains de café et certains fruits. Le processus d'extraction comprend l'extraction par solvant, suivie d'une purification utilisant des techniques telles que la chromatographie liquide haute performance (CLHP). Le composé peut également être produit par des méthodes biotechnologiques impliquant la fermentation de cultures de cellules végétales .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-O-feruloylquinique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de l'acide quinique et des dérivés de l'acide férulique.

Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.

Substitution : Les groupes hydroxyles phénoliques peuvent subir des réactions de substitution avec divers électrophiles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des électrophiles tels que les chlorures d'acyle et les halogénoalcanes sont utilisés en présence d'une base.

Produits principaux :

Oxydation : Acide quinique et dérivés de l'acide férulique.

Réduction : Dérivés alcooliques de l'acide 3-O-feruloylquinique.

Substitution : Divers composés phénoliques substitués.

Applications De Recherche Scientifique

Chemical Properties and Sources

3-FQA is a derivative of quinic acid, characterized by the presence of a feruloyl group at the 3-position. It is part of the larger family of chlorogenic acids, which are widely studied for their health benefits. Major sources include:

- Coffee Beans : Particularly in green coffee extracts.

- Eucommia ulmoides : A traditional medicinal plant known for various therapeutic effects.

Antioxidant Properties

3-FQA exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and scavenge free radicals effectively.

- Data Table: Antioxidant Activity of 3-FQA

| Source | Method Used | IC50 Value (µM) | Reference |

|---|---|---|---|

| Green Coffee | DPPH Scavenging | 45 | |

| Coffee Infusions | ABTS Assay | 30 | |

| Synthetic Samples | ORAC Assay | 25 |

Anti-Inflammatory Effects

Research indicates that 3-FQA can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

- Case Study: Inhibition of TNF-α Production

In a study involving macrophages treated with lipopolysaccharides (LPS), 3-FQA significantly reduced TNF-α levels, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

3-FQA has been investigated for its potential anticancer effects, particularly against colon cancer cells. It has shown promise in inhibiting cell proliferation and inducing apoptosis.

- Data Table: Anticancer Activity Against Colon Cancer Cell Lines

Traditional Uses

Historically, extracts containing 3-FQA have been used in traditional medicine for their therapeutic properties, including pain relief and anti-aging effects attributed to their antioxidant capacity.

Modern Pharmacological Research

Recent studies have focused on isolating and characterizing 3-FQA from various sources to explore its pharmacological potential. For example, research on Eucommia ulmoides has highlighted its role in managing conditions like hypertension and diabetes, where 3-FQA contributes to these effects through its bioactive properties .

Mécanisme D'action

3-O-Feruloylquinic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also upregulates the expression of antioxidant enzymes and downregulates pro-oxidant enzymes . The molecular targets include various signaling pathways involved in oxidative stress response, such as the Nrf2 pathway .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide chlorogénique (CAS#327-97-9)

- Acide 1-caféoylquinique (CAS#1241-87-8)

- **3-O-Coumaroylquinique

Activité Biologique

3-O-Feruloylquinic acid (3-FQA) is a derivative of quinic acid and ferulic acid, recognized for its diverse biological activities. This compound has garnered attention due to its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₇H₂₀O₉

- Molecular Weight : 368.335 g/mol

- CAS Number : 1899-29-2

- Melting Point : 196-197 °C

- Density : 1.53 g/cm³

Antioxidant Activity

This compound exhibits significant antioxidant activity. Studies have shown that it can effectively scavenge free radicals and inhibit oxidative stress in various biological systems.

- In a study examining the antioxidant capacity of chlorogenic acids, including 3-O-FQA, it was found that at a concentration of 10 μM, it quenched DPPH radical species by approximately 21-51% .

- The compound also demonstrated protective effects against H₂O₂-induced mitochondrial damage, with a notable reduction in mitochondrial membrane depolarization and caspase-9 activation .

Antimicrobial Activity

Research indicates that 3-O-FQA possesses antimicrobial properties against various pathogens.

- A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing a reduction in bacterial viability when treated with the compound .

- The enhancement of bactericidal effects by 3-O-FQA suggests its potential as a natural antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly regarding its effects on colon cancer cells.

- In vitro studies demonstrated that 3-FQA exhibited significant anti-proliferative effects on colon adenocarcinoma cell lines (Caco-2 and SW480). The IC₅₀ values for these cell lines decreased over time, indicating increasing efficacy with prolonged exposure .

| Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) |

|---|---|---|---|

| Caco-2 | 0.08 ± 0.00 µM | 0.04 ± 0.01 µM | 0.02 ± 0.00 µM |

| SW480 | 0.12 ± 0.00 µM | 0.06 ± 0.01 µM | 0.03 ± 0.01 µM |

This data highlights the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through various mechanisms.

- It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cell models exposed to inflammatory stimuli . This suggests its role in managing chronic inflammatory conditions.

Neuroprotective Effects

Emerging studies suggest that 3-O-FQA may have neuroprotective properties.

Propriétés

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KJJWLSQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310632 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62929-69-5, 1899-29-2 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62929-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 3-FQA is C16H18O9, and its molecular weight is 354.31 g/mol. [, , , , ]

A: Yes, 3-FQA has been characterized using various spectroscopic techniques, including UV, NMR (1D and 2D), and ESI-MS. [, , , , ] These techniques provide detailed information about its structure and can be used for identification and quantification.

ANone: 3-FQA is present in various plants, including:

- Coffee: Arabica and Robusta green coffee beans contain 3-FQA. Its levels can be used to discriminate between the two species. [] It also impacts the flavor stability of ready-to-drink coffee during storage. []

- Bamboo: Bamboo species like Bambusa multiplex produce 3-FQA, especially when treated with histone deacetylase inhibitors. []

- Sugarcane Top: 3-FQA is one of the major polyphenols found in sugarcane top. []

- Other Plants: It is also found in Solanum torvum fruit [, ], Bupleurum multinerve [], Centaurea calolepis [], Macleaya microcarpa [], Phellodendri Amurensis Cortex [], Pourouma guianensis leaves [], Stemona japonica [], Acanthopanax senticosus [], and black carrots. []

A: In Bambusa multiplex cells, a specific BAHD acyltransferase enzyme, BmHQT1, catalyzes the formation of 3-FQA. This enzyme uses feruloyl-CoA as the acyl donor and quinic acid as the acceptor, demonstrating regiospecificity for the C-3 position of quinic acid. []

ANone: While more research is needed, studies suggest 3-FQA may have several beneficial properties:

- Antioxidant Activity: 3-FQA exhibits potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , , ] It has been shown to quench DPPH and xanthine oxidase-generated radicals. []

- Anti-inflammatory Activity: Cnicin, a compound found alongside 3-FQA in Centaurea calolepis, exhibits anti-inflammatory activity by inhibiting NF-κB and iNOS. [] While more research is needed on 3-FQA specifically, its presence in traditionally used anti-inflammatory remedies suggests potential in this area. [, , ]

- Neuroprotective Effects: Research suggests that 3-FQA, along with other polyphenols from sugarcane top, might promote neuronal differentiation and improve mitochondrial function in astrocytes, potentially benefiting cognitive function. [] Further research is needed to confirm these findings.

- Wound Healing: Some studies indicate that 3-FQA, along with other phenylpropanoids, might possess wound-healing properties. []

A: Detailed information regarding the ADME profile of 3-FQA is limited and requires further investigation. [, ]

A: Currently, there are no published clinical trials specifically investigating the effects of 3-FQA in humans. []

ANone: Several analytical techniques are used to identify and quantify 3-FQA, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like DAD (diode-array detector) and MS (mass spectrometry) allows for the separation and quantification of 3-FQA in complex mixtures. [, , , , , , ]

- Ultra-High Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers higher resolution and sensitivity, enhancing the separation and detection of 3-FQA. [, , ]

- Mass Spectrometry (MS): Different MS techniques, including ESI-MS and Q-TOF-MS, are employed to identify and confirm the structure of 3-FQA based on its mass-to-charge ratio and fragmentation pattern. [, , , , , ]

ANone: Future research on 3-FQA should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.